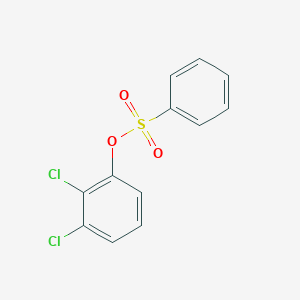

2,3-Dichlorophenyl benzenesulfonate

Description

Properties

IUPAC Name |

(2,3-dichlorophenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-10-7-4-8-11(12(10)14)17-18(15,16)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXATVYFHLMDSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl benzenesulfonate typically involves the sulfonation of 2,3-dichlorophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 2,3-Dichlorophenyl benzenesulfonate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution: Formation of various substituted phenyl benzenesulfonates.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

One of the primary uses of 2,3-dichlorophenyl benzenesulfonate is as an antimicrobial agent. Research indicates that it can effectively control a range of bacterial and fungal organisms. For instance, compounds derived from 2,3-dichloroaniline, which is structurally related to 2,3-dichlorophenyl benzenesulfonate, have been shown to inhibit the growth of pathogens such as Salmonella typhosa and Staphylococcus aureus when incorporated into nutrient media .

Case Study: Efficacy Against Pathogens

- Study Design : Nutrient agar medium was treated with 0.05% of the compound.

- Results : Complete control of pathogenic growth was observed after three days of incubation at 30°C.

Pharmaceutical Applications

2,3-Dichlorophenyl benzenesulfonate has also been explored for its potential in pharmaceutical formulations. It acts as a precursor in the synthesis of various therapeutic agents, particularly those targeting sodium channel-mediated conditions such as epilepsy .

Case Study: Sodium Channel Modulation

- Application : Development of compounds for treating epilepsy.

- Mechanism : Compounds derived from this sulfonate influence voltage-gated sodium channels critical for neuronal signaling.

Agricultural Uses

In agriculture, derivatives of 2,3-dichlorophenyl benzenesulfonate are utilized as pesticides and herbicides due to their effectiveness in controlling unwanted plant growth and pests. Their application helps in enhancing crop yields while managing pest populations effectively.

Data Table: Agricultural Applications

| Compound | Application | Target Organism | Efficacy |

|---|---|---|---|

| 2,3-Dichlorophenyl benzenesulfonate | Herbicide | Various weeds | High |

| 2,3-Dichlorophenyl benzenesulfonate | Insecticide | Aphids, beetles | Moderate |

Industrial Applications

The compound is also used in industrial settings as a chemical intermediate in the synthesis of dyes and other organic compounds. Its properties make it suitable for various chemical reactions that require a stable aromatic structure.

Case Study: Industrial Synthesis

- Process : Used as an intermediate in dye production.

- Outcome : Enhanced efficiency in manufacturing processes due to its reactivity and stability.

Toxicological Considerations

While 2,3-dichlorophenyl benzenesulfonate has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to skin irritation and other health hazards if not handled properly .

Safety Data Summary

| Hazard Type | Description |

|---|---|

| Skin Irritation | Moderate to severe upon contact |

| Eye Irritation | Significant risk of damage |

| Chronic Exposure Effects | Potential liver and kidney damage |

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is crucial in reducing inflammation and tissue damage in conditions like acute respiratory distress syndrome (ARDS) . The compound’s sulfonate group plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

The position of chlorine substituents significantly influences electronic and steric properties. For instance, 2,3-dichlorophenyl derivatives exhibit distinct binding affinities compared to 2,4-isomers due to altered dipole moments and steric hindrance.

Physicochemical Properties

For example:

- 2,3-Dichlorophenyl benzenesulfonate : Estimated logP ~3.5–4.2 (predicted via computational models).

- Phenyl benzenesulfonate : logP ~2.8 (lower due to lack of Cl).

The sulfonate group confers water solubility at physiological pH, balancing the hydrophobicity of the dichlorophenyl group.

Biological Activity

2,3-Dichlorophenyl benzenesulfonate is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,3-Dichlorophenyl benzenesulfonate is characterized by its dichlorophenyl and benzenesulfonate groups, which contribute to its reactivity and biological interactions. The presence of chlorine atoms enhances the compound's electrophilicity, allowing it to interact with various biological targets.

The biological activity of 2,3-Dichlorophenyl benzenesulfonate is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form strong ionic bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The chlorine substituents may also influence the binding affinity and specificity of the compound for its targets.

1. Antimicrobial Activity

Research indicates that 2,3-Dichlorophenyl benzenesulfonate exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations. For example, studies have reported an IC50 value indicating moderate inhibitory activity against pathogenic bacteria.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2,3-Dichlorophenyl benzenesulfonate on mammalian cell lines. The compound's cytotoxicity was evaluated using assays such as MTT and LDH release assays. Results indicated varying levels of cytotoxicity depending on the concentration and duration of exposure:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Moderate growth inhibition |

| A549 | 30 | Significant cytotoxicity observed |

| HepG2 | 40 | Low cytotoxicity |

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes such as:

- Hyaluronidase : Inhibition leads to reduced degradation of hyaluronic acid, potentially affecting tissue hydration and inflammation.

- Lipoxygenase : This inhibition may contribute to anti-inflammatory effects by reducing leukotriene synthesis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2,3-Dichlorophenyl benzenesulfonate against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, the cytotoxic effects were analyzed in several cancer cell lines (MCF-7, A549). The results indicated that at concentrations above 25 µM, significant apoptosis was induced in MCF-7 cells, highlighting its potential utility in cancer treatment.

Q & A

Q. What are the key synthetic routes for preparing benzenesulfonate esters like 2,3-dichlorophenyl benzenesulfonate?

Benzenesulfonate esters are typically synthesized via sulfonation reactions. For example, benzenesulfonic acid (CAS 98-11-3) can react with phenol derivatives under acidic or basic conditions. For chlorinated phenyl derivatives, the reaction may require controlled stoichiometry and catalysts (e.g., pyridine) to minimize side reactions . For 2,3-dichlorophenyl derivatives, guanidation or coupling reactions under acidic conditions (e.g., using 2,3-dichlorophenyl ethanone as a precursor) could be adapted from methods for structurally similar compounds .

Q. How can I verify the purity and structural integrity of 2,3-dichlorophenyl benzenesulfonate?

Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.

- NMR spectroscopy : Confirm the benzenesulfonate ester linkage (e.g., characteristic shifts for sulfonate groups at ~7.5–8.5 ppm in H NMR) .

- Elemental analysis : Validate the molecular formula (CHClOS) and compare with theoretical values .

Q. What solvents are compatible with benzenesulfonate esters for experimental applications?

Benzenesulfonate esters are often soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane). Insolubility in water necessitates emulsion-based methods for biological assays .

Advanced Research Questions

Q. How do structural variations (e.g., chloro-substitution patterns) affect the reactivity and bioactivity of benzenesulfonate esters?

The position of chlorine substituents significantly impacts electronic and steric properties:

- Electron-withdrawing effects : 2,3-Dichloro substitution may enhance electrophilicity at the sulfonate group, influencing reactivity in nucleophilic substitutions .

- Bioactivity : For the 2,4-dichloro isomer (Genit), acaricidal activity is attributed to sulfonate ester interactions with arthropod nervous systems. Comparative studies with the 2,3-isomer could reveal structure-activity relationships .

Q. How can I resolve contradictions in reported toxicity data for chlorinated benzenesulfonate derivatives?

- Case study : The 2,4-dichloro isomer (CAS 97-16-5) has an oral LD of 1 g/kg in rats, but data for the 2,3-isomer is lacking . To address discrepancies:

Q. What advanced techniques are suitable for studying degradation pathways of 2,3-dichlorophenyl benzenesulfonate in environmental samples?

- LC-QTOF-MS : Identify degradation products (e.g., sulfonic acid derivatives) with high resolution.

- Isotopic labeling : Track C or Cl isotopes to elucidate hydrolysis or photolysis mechanisms .

Methodological Challenges

Q. How should I design experiments to assess the stability of 2,3-dichlorophenyl benzenesulfonate under varying pH conditions?

Q. What computational methods can predict the physicochemical properties of 2,3-dichlorophenyl benzenesulfonate?

- Density Functional Theory (DFT) : Calculate bond dissociation energies and electron density maps to predict reactivity.

- QSAR models : Corrogate logP, solubility, and toxicity using databases from structurally related sulfonates .

Safety and Handling

Q. What precautions are necessary when handling chlorinated benzenesulfonate esters?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., SO, HCl) during decomposition .

Q. How should I dispose of waste containing 2,3-dichlorophenyl benzenesulfonate?

- Neutralization : React with aqueous NaOH to hydrolyze the sulfonate ester into less hazardous benzenesulfonic acid and dichlorophenol.

- Regulatory compliance : Follow EPA guidelines for chlorinated organic waste (e.g., 40 CFR Part 261) .

Data Gaps and Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.